Telatinib

Catalog No.
S544864
CAS No.
332012-40-5
M.F
C20H16ClN5O3
M. Wt
409.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telatinib

CAS Number

332012-40-5

Product Name

Telatinib

IUPAC Name

4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-yl]oxymethyl]-N-methylpyridine-2-carboxamide

Molecular Formula

C20H16ClN5O3

Molecular Weight

409.8 g/mol

InChI

InChI=1S/C20H16ClN5O3/c1-22-19(27)16-10-12(6-8-23-16)11-29-20-17-15(7-9-28-17)18(25-26-20)24-14-4-2-13(21)3-5-14/h2-10H,11H2,1H3,(H,22,27)(H,24,25)

InChI Key

QFCXANHHBCGMAS-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

4-(((4-((4-chlorphenyl)amino)furo(2,3-d)pyridazin-7-yl)oxy)methyl)-N-methylpyridine-2-carboxamide, BAY 57-9352, telatinib

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)COC2=NN=C(C3=C2OC=C3)NC4=CC=C(C=C4)Cl

Description

The exact mass of the compound Telatinib is 409.09417 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Telatinib as a VEGF/VEGFR inhibitor

  • Telatinib belongs to a class of drugs called tyrosine kinase inhibitors (TKIs). TKIs block the activity of enzymes known as tyrosine kinases, which are involved in cell growth and signaling.
  • In particular, telatinib targets a receptor protein called vascular endothelial growth factor receptor-2 (VEGFR-2). VEGFR-2 plays a role in the formation of new blood vessels, a process called angiogenesis.
  • By inhibiting VEGFR-2, telatinib has been investigated for its potential to slow or prevent the growth of tumors that rely on angiogenesis for their blood supply.

[^1]: VEGF - VEGFR Inhibitors—Advances in Research and Application: 2012 Edition quinones—advances in research and application 2012 edition:

Telatinib as a Heat Shock Protein (HSP90) inhibitor

  • Another area of research explores telatinib's potential to inhibit heat shock proteins (HSP90). HSP90s are chaperone proteins that help other proteins fold correctly and function properly.
  • Cancer cells are often dependent on HSP90s for the survival of some oncogenic proteins.
  • By inhibiting HSP90 function, telatinib has been studied for its potential to target cancer cells in a different way than VEGFR inhibition.

Telatinib, also known by its alternative names such as BAY-57-9352 and EOC-315, is a small molecule inhibitor classified as an antineoplastic agent. It primarily functions as a multi-kinase inhibitor, targeting various receptors involved in tumor growth and angiogenesis, including the vascular endothelial growth factor receptor-2, vascular endothelial growth factor receptor-3, platelet-derived growth factor receptor alpha, and proto-oncogene protein c-Kit. Telatinib has gained attention for its potential therapeutic applications in treating several types of cancers, particularly gastric cancer, liver cancer, and esophageal cancer. It has been designated as an orphan drug due to its focus on rare diseases .

Telatinib's primary mechanism of action involves targeting specific tyrosine kinases, namely VEGFR2/3, PDGFRα, and c-Kit [, ]. These kinases are involved in signaling pathways that promote tumor growth and angiogenesis. By binding to the active sites of these kinases, Telatinib inhibits their activity, thereby hindering tumor cell proliferation and blood vessel formation, potentially starving the tumor and hindering its growth [].

The chemical structure of telatinib allows it to undergo various reactions typical of small molecule inhibitors. The primary mechanism involves competitive inhibition of the aforementioned receptors. For instance, telatinib binds to the ATP-binding site of receptor tyrosine kinases, preventing their activation and subsequent downstream signaling pathways that promote cell proliferation and survival. The specific interactions can be summarized as follows:

  • Inhibition of Vascular Endothelial Growth Factor Receptors: Telatinib binds to VEGFR-2 and VEGFR-3, blocking angiogenesis.
  • Inhibition of Platelet-Derived Growth Factor Receptor: By inhibiting PDGFRα, telatinib disrupts pathways that facilitate tumor growth.
  • Inhibition of c-Kit: This action is particularly relevant in tumors expressing this receptor, contributing to reduced proliferation .

Telatinib exhibits significant biological activity as a multi-targeted kinase inhibitor. Its primary actions include:

  • Anti-Angiogenic Effects: By inhibiting vascular endothelial growth factor receptors, telatinib reduces blood vessel formation in tumors.
  • Enhanced Chemotherapeutic Efficacy: Studies indicate that telatinib can reverse multidrug resistance in certain cancer cells by inhibiting the ABCG2 transporter, which is responsible for expelling chemotherapeutic agents from cells .
  • Cytotoxicity Against Tumor Cells: Telatinib has demonstrated cytotoxic effects in various cancer cell lines by inducing apoptosis through multiple signaling pathways .

The synthesis of telatinib involves several steps, typically starting from simpler organic compounds. The general procedure includes:

  • Formation of Key Intermediates: Initial reactions create intermediates that possess the necessary functional groups for further modification.
  • Cyclization and Functionalization: The reaction mixture is heated under controlled conditions (approximately 85°C) to facilitate cyclization and incorporation of functional groups.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity for pharmacological use .

Telatinib's primary applications are in oncology, particularly for:

  • Gastric Cancer: Currently undergoing Phase II clinical trials for treatment.
  • Liver Cancer: Evaluated in combination therapies for advanced stages.
  • Esophageal Cancer: Similar trial phases as above.

Its role as a multi-targeted therapy allows it to be used in combination with other agents to enhance efficacy against resistant tumors .

Interaction studies have focused on telatinib's ability to enhance the effects of other chemotherapeutic agents. Notably:

  • Combination with Bevacizumab: Clinical trials have explored its use alongside bevacizumab, another anti-angiogenic agent, showing promising results in solid tumors .
  • Impact on Drug Transporters: Research indicates that telatinib can inhibit drug transporters like ABCG2, potentially increasing the intracellular concentration of co-administered chemotherapeutics .

Several compounds exhibit similar mechanisms or target profiles as telatinib. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
SorafenibMulti-targeted kinase inhibitorPrimarily targets Raf kinases
SunitinibTyrosine kinase inhibitor targeting multiple receptorsStrong activity against c-Kit
RegorafenibMulti-kinase inhibitor with a focus on angiogenesisEffective against resistant tumors
PazopanibInhibits multiple receptor tyrosine kinasesApproved for renal cell carcinoma

Telatinib is unique due to its specific targeting of both vascular endothelial growth factor receptors and platelet-derived growth factor receptors while also addressing multidrug resistance mechanisms in cancer treatment .

This comprehensive profile underscores telatinib's potential as a significant player in cancer therapeutics through its unique mechanisms and ongoing clinical evaluations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

409.0941671 g/mol

Monoisotopic Mass

409.0941671 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18P7197Q7J

Other CAS

332012-40-5

Wikipedia

Telatinib

Dates

Modify: 2023-08-15
1: Wang YJ, Zhang YK, Kathawala RJ, Chen ZS. Repositioning of Tyrosine Kinase Inhibitors as Antagonists of ATP-Binding Cassette Transporters in Anticancer Drug Resistance. Cancers (Basel). 2014 Sep 29;6(4):1925-52. doi: 10.3390/cancers6041925. Review. PubMed PMID: 25268163; PubMed Central PMCID: PMC4276951.
2: Sodani K, Patel A, Anreddy N, Singh S, Yang DH, Kathawala RJ, Kumar P, Talele TT, Chen ZS. Telatinib reverses chemotherapeutic multidrug resistance mediated by ABCG2 efflux transporter in vitro and in vivo. Biochem Pharmacol. 2014 May 1;89(1):52-61. doi: 10.1016/j.bcp.2014.02.012. Epub 2014 Feb 22. PubMed PMID: 24565910; PubMed Central PMCID: PMC3983711.
3: Benjamin B, Sahu M, Bhatnagar U, Abhyankar D, Srinivas NR. The observed correlation between in vivo clinical pharmacokinetic parameters and in vitro potency of VEGFR-2 inhibitors. Can this be used as a prospective guide for the development of novel compounds? Arzneimittelforschung. 2012 Apr;62(4):194-201. doi: 10.1055/s-0031-1299772. Epub 2012 Jan 30. PubMed PMID: 22290114.
4: Mross K, Frost A, Scheulen ME, Krauss J, Strumberg D, Schultheiss B, Fasol U, Büchert M, Krätzschmer J, Delesen H, Rajagopalan P, Christensen O. Phase I study of telatinib (BAY 57-9352): analysis of safety, pharmacokinetics, tumor efficacy, and biomarkers in patients with colorectal cancer. Vasc Cell. 2011 Jul 29;3:16. doi: 10.1186/2045-824X-3-16. PubMed PMID: 21801343; PubMed Central PMCID: PMC3170612.
5: Langenberg MH, Witteveen PO, Roodhart J, Lolkema MP, Verheul HM, Mergui-Roelvink M, Brendel E, Krätzschmar J, Loembé B, Nol-Boekel A, Christensen O, Schellens JH, Voest EE. Phase I evaluation of telatinib, a VEGF receptor tyrosine kinase inhibitor, in combination with bevacizumab in subjects with advanced solid tumors. Ann Oncol. 2011 Nov;22(11):2508-15. doi: 10.1093/annonc/mdq767. Epub 2011 Mar 4. PubMed PMID: 21378200.
6: Xie Q, Wondergem R, Shen Y, Cavey G, Ke J, Thompson R, Bradley R, Daugherty-Holtrop J, Xu Y, Chen E, Omar H, Rosen N, Wenkert D, Xu HE, Vande Woude GF. Benzoquinone ansamycin 17AAG binds to mitochondrial voltage-dependent anion channel and inhibits cell invasion. Proc Natl Acad Sci U S A. 2011 Mar 8;108(10):4105-10. doi: 10.1073/pnas.1015181108. Epub 2011 Feb 22. Erratum in: Proc Natl Acad Sci U S A. 2011 Mar 29;108(13):5472. Daughtery-Holtrop, Jennifer [corrected to Daugherty-Holtrop, Jennifer]. PubMed PMID: 21368131; PubMed Central PMCID: PMC3053964.
7: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 Sep;32(7):517-48. doi: 10.1358/mf.2010.32.7.1549223. PubMed PMID: 21069103.
8: Langenberg MH, Witteveen PO, Roodhart JM, Verheul HM, Mergui-Roelvink M, van der Sar J, Brendel E, Laferriere N, Schellens JH, Voest EE. Phase I evaluation of telatinib, a vascular endothelial growth factor receptor tyrosine kinase inhibitor, in combination with irinotecan and capecitabine in patients with advanced solid tumors. Clin Cancer Res. 2010 Apr 1;16(7):2187-97. doi: 10.1158/1078-0432.CCR-09-2436. Epub 2010 Mar 16. PubMed PMID: 20233884.
9: Steeghs N, Gelderblom H, Wessels J, Eskens FA, de Bont N, Nortier JW, Guchelaar HJ. Pharmacogenetics of telatinib, a VEGFR-2 and VEGFR-3 tyrosine kinase inhibitor, used in patients with solid tumors. Invest New Drugs. 2011 Feb;29(1):137-43. doi: 10.1007/s10637-009-9347-0. Epub 2009 Nov 19. PubMed PMID: 19924384; PubMed Central PMCID: PMC3016151.
10: Eskens FA, Steeghs N, Verweij J, Bloem JL, Christensen O, van Doorn L, Ouwerkerk J, de Jonge MJ, Nortier JW, Kraetzschmar J, Rajagopalan P, Gelderblom H. Phase I dose escalation study of telatinib, a tyrosine kinase inhibitor of vascular endothelial growth factor receptor 2 and 3, platelet-derived growth factor receptor beta, and c-Kit, in patients with advanced or metastatic solid tumors. J Clin Oncol. 2009 Sep 1;27(25):4169-76. doi: 10.1200/JCO.2008.18.8193. Epub 2009 Jul 27. PubMed PMID: 19636022.
11: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Oct;30(8):643-72. PubMed PMID: 19088949.
12: Strumberg D, Schultheis B, Adamietz IA, Christensen O, Buechert M, Kraetzschmar J, Rajagopalan P, Ludwig M, Frost A, Steinbild S, Scheulen ME, Mross K. Phase I dose escalation study of telatinib (BAY 57-9352) in patients with advanced solid tumours. Br J Cancer. 2008 Nov 18;99(10):1579-85. doi: 10.1038/sj.bjc.6604724. PubMed PMID: 19002179; PubMed Central PMCID: PMC2584942.
13: Steeghs N, Gelderblom H, Roodt JO, Christensen O, Rajagopalan P, Hovens M, Putter H, Rabelink TJ, de Koning E. Hypertension and rarefaction during treatment with telatinib, a small molecule angiogenesis inhibitor. Clin Cancer Res. 2008 Jun 1;14(11):3470-6. doi: 10.1158/1078-0432.CCR-07-5050. PubMed PMID: 18519779.
14: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jun;29(5):359-73. PubMed PMID: 17805439.
15: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jan-Feb;29(1):53-71. PubMed PMID: 17344945.

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